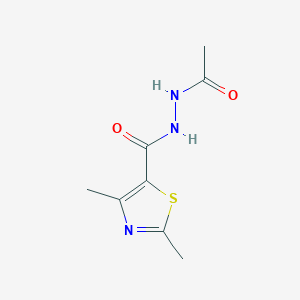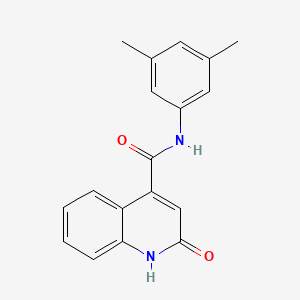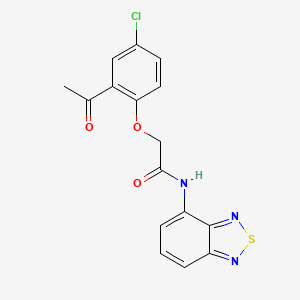![molecular formula C16H20N2O2S B7468583 1-Methyl-4-[(4-methyl-1-naphthyl)sulfonyl]piperazine](/img/structure/B7468583.png)
1-Methyl-4-[(4-methyl-1-naphthyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[(4-methyl-1-naphthyl)sulfonyl]piperazine is an organic compound with a complex structure that includes a piperazine ring substituted with a methyl group and a sulfonyl group attached to a naphthalene moiety
Preparation Methods
The synthesis of 1-Methyl-4-[(4-methyl-1-naphthyl)sulfonyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Derivative: The starting material, 4-methyl-1-naphthylamine, is sulfonylated using a sulfonyl chloride reagent under basic conditions to form 4-methyl-1-naphthylsulfonyl chloride.
Piperazine Ring Formation: The sulfonyl chloride is then reacted with 1-methylpiperazine in the presence of a base to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-4-[(4-methyl-1-naphthyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4-[(4-methyl-1-naphthyl)sulfonyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(4-methyl-1-naphthyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
1-Methyl-4-[(4-methyl-1-naphthyl)sulfonyl]piperazine can be compared with other similar compounds, such as:
1-Methyl-4-[(4-nitro-1-naphthyl)sulfonyl]piperazine: This compound has a nitro group instead of a methyl group, which significantly alters its chemical properties and biological activities.
1-Methyl-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine:
1-Methyl-4-[(4-chloro-1-naphthyl)sulfonyl]piperazine: The chloro group introduces different electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-methyl-4-(4-methylnaphthalen-1-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-13-7-8-16(15-6-4-3-5-14(13)15)21(19,20)18-11-9-17(2)10-12-18/h3-8H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBWXDGNHXXZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 1H-indole-2-carboxylate](/img/structure/B7468504.png)
![2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene](/img/structure/B7468511.png)

![1,3-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B7468535.png)
![4-[[4-(3-Methoxypropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanylmethyl]benzonitrile](/img/structure/B7468550.png)

![4-[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy]benzamide](/img/structure/B7468565.png)
![2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B7468570.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B7468574.png)

![[2-[2-(4-Methylanilino)-2-oxoethyl]-1,3-thiazol-4-yl]methyl 2,2-diphenylacetate](/img/structure/B7468586.png)
![3-[2-(3,4-Difluorophenyl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7468594.png)

![ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate](/img/structure/B7468606.png)
